molecular formula C20H32 B190769 1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethyl)-, (S-(E,Z,E,E))- CAS No. 1898-13-1

1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethyl)-, (S-(E,Z,E,E))-

Cat. No.: B190769
CAS No.: 1898-13-1
M. Wt: 272.5 g/mol
InChI Key: DMHADBQKVWXPPM-UHFFFAOYSA-N
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Description

1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethyl)-, (S-(E,Z,E,E))- is a polyunsaturated organic compound The stereochemical notation indicates the presence of geometric isomers

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis typically begins with the construction of the cyclotetradecatetraene framework, followed by sequential introduction of methyl and isopropyl groups at specific positions.

  • Reagents and Conditions: : The synthesis may involve organometallic reagents, transition metal catalysts, and conditions such as Grignard reactions, catalytic hydrogenation, and regioselective isomerization.

Industrial Production Methods

  • Large Scale Production: : Industrial synthesis might involve continuous flow processes to achieve higher yields and purity. Optimizing reaction times, temperatures, and solvent systems is critical.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions forming epoxides or diols, typically with reagents like m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Hydrogenation can reduce the double bonds, using catalysts like palladium on carbon.

  • Substitution: : Electrophilic or nucleophilic substitution reactions at the methyl or isopropyl groups.

Common Reagents and Conditions

  • Oxidation: : Peracids for epoxidation, or osmium tetroxide for dihydroxylation.

  • Reduction: : Hydrogen gas with palladium or platinum catalysts.

  • Substitution: : Alkyl halides with base or acid catalysis.

Major Products

  • Oxidation: : Formation of epoxides, diols.

  • Reduction: : Saturated hydrocarbons.

  • Substitution: : Functionalized derivatives with varied organic groups.

Scientific Research Applications

Chemistry

  • As an intermediate in the synthesis of complex terpenoids.

  • Used in studying reaction mechanisms in organic chemistry.

Biology and Medicine

  • Potential precursor for biologically active molecules, such as natural product analogues.

  • Research in antimicrobial, anti-inflammatory, or anticancer agents.

Industry

  • Use in the development of specialty chemicals.

Mechanism of Action

Molecular Targets and Pathways: : The compound's biological activity is attributed to its interaction with cellular receptors and enzymes. The unsaturated carbon-carbon bonds are reactive sites for various biochemical transformations.

Pathways Involved

  • Binding to enzyme active sites, influencing enzymatic activity.

  • Modulating signal transduction pathways by acting as a ligand.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,6,10-Cyclotetradecatetraene: : The parent hydrocarbon, lacking the additional methyl and isopropyl groups.

  • Limonene: : Another terpenoid with a different structural arrangement.

Uniqueness

  • The specific geometric configuration and functional groups of 1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethyl)- confer unique chemical reactivity and biological properties compared to other terpenoids.

So, all this chemistry talk inspire you for some research projects, or you have something else on your mind?

Properties

IUPAC Name

3,7,11-trimethyl-14-propan-2-ylcyclotetradeca-1,3,6,10-tetraene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32/c1-16(2)20-14-12-18(4)10-6-8-17(3)9-7-11-19(5)13-15-20/h8,10-12,14,16,20H,6-7,9,13,15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHADBQKVWXPPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(=CCC=C(C=CC(CC1)C(C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethyl)-, (S-(E,Z,E,E))-
Reactant of Route 2
1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethyl)-, (S-(E,Z,E,E))-
Reactant of Route 3
1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethyl)-, (S-(E,Z,E,E))-
Reactant of Route 4
1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethyl)-, (S-(E,Z,E,E))-
Reactant of Route 5
1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethyl)-, (S-(E,Z,E,E))-
Reactant of Route 6
1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethyl)-, (S-(E,Z,E,E))-

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